molecular formula C20H32N2O4 B14491301 Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-94-6

Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester

Cat. No.: B14491301
CAS No.: 65347-94-6
M. Wt: 364.5 g/mol
InChI Key: GDFHQXOTNWZFNS-UHFFFAOYSA-N
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Description

Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes a heptyloxyphenyl group and a morpholinyl group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of carbamoyl chlorides with alcohols. The process can be summarized as follows:

    Formation of Carbamoyl Chloride: The starting material, an amine, reacts with phosgene (COCl₂) to form the corresponding carbamoyl chloride.

    Reaction with Alcohol: The carbamoyl chloride then reacts with the appropriate alcohol, in this case, 2-(4-morpholinyl)ethanol, to form the desired ester.

The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and are carried out at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of carbamic acid esters often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield the corresponding carbamic acid and alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form the corresponding carbamate.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding carbamic acid, alcohol, and substituted carbamates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, phenyl-, ethyl ester
  • Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
  • Carbamic acid, phenyl-, methyl ester

Uniqueness

Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is unique due to its specific structural features, such as the heptyloxyphenyl and morpholinyl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

65347-94-6

Molecular Formula

C20H32N2O4

Molecular Weight

364.5 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(3-heptoxyphenyl)carbamate

InChI

InChI=1S/C20H32N2O4/c1-2-3-4-5-6-13-25-19-9-7-8-18(17-19)21-20(23)26-16-12-22-10-14-24-15-11-22/h7-9,17H,2-6,10-16H2,1H3,(H,21,23)

InChI Key

GDFHQXOTNWZFNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2

Origin of Product

United States

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